![molecular formula C15H19N5O2 B2772169 (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone CAS No. 2034555-74-1](/img/structure/B2772169.png)
(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone is a complex organic compound characterized by a unique combination of functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone typically involves multi-step organic reactions starting from readily available precursors. The key steps often include cyclization, functional group interconversion, and careful manipulation of reaction conditions to ensure high yield and purity. Example conditions might involve:
A base-catalyzed cyclization to form the core structure.
Use of specific solvents like dichloromethane or ethanol under controlled temperatures.
Industrial Production Methods
On an industrial scale, the synthesis would require optimization for cost, safety, and scalability. Techniques like continuous flow chemistry or batch reactions in large reactors might be employed. Key considerations would include:
Efficient recovery and reuse of solvents.
Minimization of hazardous by-products.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo several types of reactions:
Oxidation: Possible via exposure to oxidizing agents like hydrogen peroxide, yielding oxidized derivatives.
Reduction: Can be reduced using reducing agents such as lithium aluminum hydride, potentially affecting the pyrazole ring.
Substitution: Nucleophilic or electrophilic substitutions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products
Depending on the specific reaction conditions and reagents used, the major products will vary. For example, oxidation might yield hydroxylated derivatives, while substitution reactions might introduce new functional groups.
Applications De Recherche Scientifique
This compound finds applications in several scientific disciplines:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential, possibly in the treatment of certain diseases.
Industry: Utilized in the development of new materials or as a catalyst in specific reactions.
Mécanisme D'action
The compound's effects are exerted through interactions at the molecular level:
Molecular Targets: Potentially targets specific proteins or enzymes, altering their function.
Pathways: May be involved in key biochemical pathways, affecting cellular processes like signal transduction or metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-methoxy-1-methyl-1H-pyrazol-4-yl)amide derivatives.
Cyclopropyl-pyrazolopyrazin compounds.
Uniqueness
The compound stands out due to its unique structural features, which confer distinct reactivity and potential biological activity. Its combination of a cyclopropyl group with a pyrazolopyrazine core is particularly notable.
Conclusion
(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone is a compound of significant interest across various fields of research. Its unique structure and versatile reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry.
Propriétés
IUPAC Name |
(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-(3-methoxy-1-methylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-18-9-12(14(17-18)22-2)15(21)19-5-6-20-11(8-19)7-13(16-20)10-3-4-10/h7,9-10H,3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBIKKKSDXNGQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCN3C(=CC(=N3)C4CC4)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2772086.png)
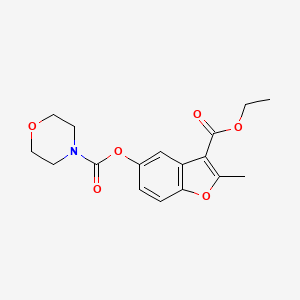
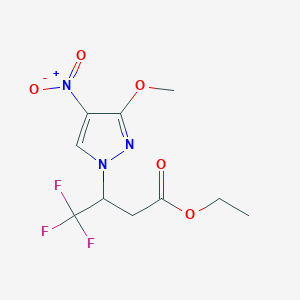
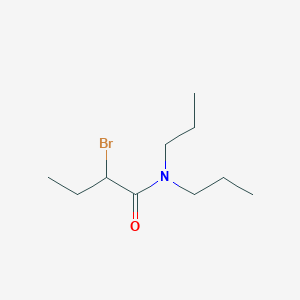
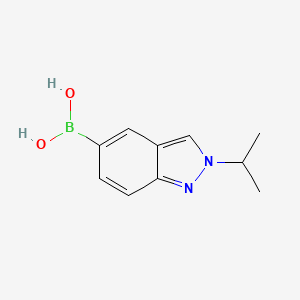
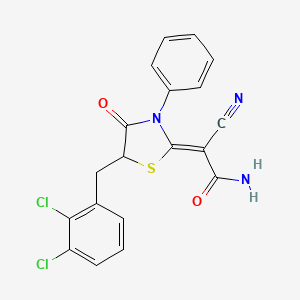
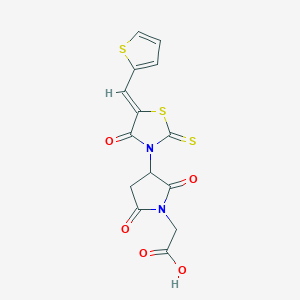
![[2-methoxy-3-(4,5,10-triazatetracyclo[7.7.0.02,6.012,16]hexadeca-1(9),2(6),3,7,10,12(16)-hexaen-11-yl)phenyl]boronic acid](/img/structure/B2772101.png)
![N-(3-Tert-butyl-1,2-oxazol-5-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2772102.png)
![(2E)-3-(4-methoxyphenyl)-N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}prop-2-enamide](/img/structure/B2772104.png)
![N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2772105.png)


![N-(3-fluoro-4-methylphenyl)-N'-[2-(3-fluorophenyl)-2-methoxyethyl]ethanediamide](/img/structure/B2772109.png)
